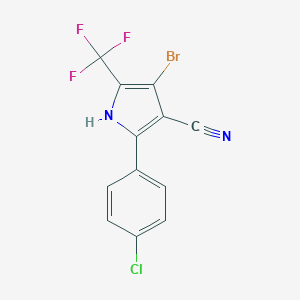

Tralopyril

Cat. No. B044070

Key on ui cas rn:

122454-29-9

M. Wt: 349.53 g/mol

InChI Key: XNFIRYXKTXAHAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05310938

Procedure details

Under a nitrogen purge, a suspension or 2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (1.6 g; 0.005 mol) in acetic acid (25 mL) is heated, all the material dissolving to a clear solution at about 60° C. A solution of bromine (0.8 mL; 0.015 mol) in acetic acid (10 mL) is added dropwise over 15 minutes to the refluxing solution. The solution is refluxed 6 hours then allowed to stir 18 hours at room temperature. The HPLC of the reaction mixture shows about 80% conversion to product. The mixture is heated back to reflux and more bromine (0.5 mL; 0.01 mol) in acetic acid (5 mL) is added dropwise. After refluxing another 3 hours, the aliquot shows >95% conversion to product. The reaction is cooled, and solvent removed under reduced pressure on a rotary evaporator to obtain a dark grey solid. Toluene is added to the mixture and removed under reduced pressure, but the odor of acetic acid still remains. The entire material is dissolved in hot toluene (75 mL) to a turbid solution which is treated with DARCO filter and filtered. The light pink solution deposits a white solid upon cooling to ambient. After cooling in the freezer, the solid is collected by filtration, washed with hexanes, and dried on the filter. Further drying in a vacuum oven at 45° C. provides the product (1.2 g; app. 60% theoretical); mp 247°-250° C.

Quantity

1.6 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10]([C:15]([F:18])([F:17])[F:16])=[CH:11][C:12]=2[C:13]#[N:14])=[CH:4][CH:3]=1.[Br:19]Br.C1(C)C=CC=CC=1>C(O)(=O)C>[Br:19][C:11]1[C:12]([C:13]#[N:14])=[C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)[NH:9][C:10]=1[C:15]([F:18])([F:16])[F:17]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C=1NC(=CC1C#N)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir 18 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Under a nitrogen purge

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

all the material dissolving to a clear solution at about 60° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution is refluxed 6 hours

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated back

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing another 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solvent removed under reduced pressure on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a dark grey solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The entire material is dissolved in hot toluene (75 mL) to a turbid solution which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is treated with DARCO

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The light pink solution deposits a white solid upon cooling to ambient

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling in the freezer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid is collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on the filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further drying in a vacuum oven at 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provides the product (1.2 g

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C(=C(NC1C(F)(F)F)C1=CC=C(C=C1)Cl)C#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |